Acetonitrile-d3
Overview
Description
Acetonitrile-d3, also known as trideuteroacetonitrile, is a deuterated form of acetonitrile. It is a colorless, volatile liquid with the chemical formula CD3CN. This compound is primarily used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy due to its high isotopic purity and minimal interference with the sample being analyzed .
Mechanism of Action
Target of Action
Acetonitrile-d3, also known as Trideuteroacetonitrile or CD3CN, is primarily used as a deuterated solvent . Its main target is the nuclear magnetic resonance (NMR) spectroscopy process . It is used in NMR studies due to its high chemical and isotopic purity .
Mode of Action
This compound interacts with its target, the NMR spectroscopy process, by providing a stable and chemically inert environment for the analysis . It is used to dissolve samples for NMR quantification experiments . The deuterium atoms in this compound replace the hydrogen atoms, reducing the background noise in NMR and enhancing the resolution of the spectra .
Biochemical Pathways
It has been used in the study of molecular motions of acetonitrile molecules in the solvation shell of lithium ions .
Result of Action
The primary result of this compound’s action is the enhancement of NMR spectroscopy. By providing a deuterated environment, it allows for clearer and more precise NMR readings . This enables scientists to better understand the structure and properties of other molecules .
Biochemical Analysis
Biochemical Properties
Acetonitrile-d3 is primarily used as a solvent in biochemical reactions. Its deuterated nature makes it particularly useful in NMR spectroscopy, where it can provide detailed information about the structure and dynamics of biomolecules .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a solvent in NMR spectroscopy. It does not directly interact with biomolecules, but rather provides a medium in which these molecules can be studied .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is valued for its stability. This allows for consistent results over time in NMR studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetonitrile-d3 is typically synthesized through the deuteration of acetonitrile. The process involves the exchange of hydrogen atoms in acetonitrile (CH3CN) with deuterium atoms. This can be achieved using deuterium oxide (D2O) in the presence of a catalyst under controlled conditions .
Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic exchange of hydrogen with deuterium in acetonitrile. The reaction is carried out in a deuterium gas atmosphere at elevated temperatures and pressures to ensure complete deuteration .
Chemical Reactions Analysis
Types of Reactions: Acetonitrile-d3 undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the cyano group (CN) is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with electrophiles, forming new carbon-nitrogen bonds.
Oxidation and Reduction: this compound can be oxidized to form carboxylic acids or reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and strong bases.
Addition Reactions: Electrophiles such as halogens and acids are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include substituted nitriles.
Addition Reactions: Products include nitrile adducts.
Oxidation and Reduction: Products include carboxylic acids and amines.
Scientific Research Applications
Acetonitrile-d3 is widely used in scientific research due to its unique properties:
Comparison with Similar Compounds
Acetonitrile (CH3CN): The non-deuterated form of acetonitrile, commonly used as a solvent in various chemical reactions.
Methanol-d4 (CD3OD): Another deuterated solvent used in NMR spectroscopy.
Chloroform-d (CDCl3): A deuterated form of chloroform, widely used in NMR spectroscopy.
Uniqueness: Acetonitrile-d3 is unique due to its high isotopic purity and minimal interference with NMR signals. Unlike other deuterated solvents, it offers a combination of low boiling point, high polarity, and excellent solubility for a wide range of compounds, making it highly versatile in NMR spectroscopy .
Properties
IUPAC Name |
2,2,2-trideuterioacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N/c1-2-3/h1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVYAHXRMPXWCK-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176547 | |
Record name | (2H3)Acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
44.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | (2H3)Acetonitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9077 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2206-26-0 | |
Record name | Acetonitrile-d3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2206-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H3)Acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H3)Acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2H3]acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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